molecular formula C12H7ClO B030965 2-chloro-2H-acenaphthylen-1-one CAS No. 16269-26-4

2-chloro-2H-acenaphthylen-1-one

Cat. No.: B030965
CAS No.: 16269-26-4
M. Wt: 202.63 g/mol
InChI Key: ANEWKHWKQARGCS-UHFFFAOYSA-N
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Description

2-chloro-2H-acenaphthylen-1-one is a specialized, synthetically valuable acenaphthylene derivative that serves as a versatile building block in advanced organic synthesis and materials science research. Its core structure, featuring a reactive α,β-unsaturated ketone system adjacent to a chloro-substituted olefin, makes it an excellent electrophile and a precursor for further functionalization. Researchers primarily utilize this compound in the development of novel polycyclic aromatic systems, non-linear optical materials, and as a key intermediate in the synthesis of organic semiconductors and ligands for catalytic complexes. The chloro-ketone moiety allows for efficient nucleophilic substitution reactions, ring-forming cyclizations, and metal-catalyzed cross-coupling, providing a robust platform for constructing complex molecular architectures. Its rigid, planar acenaphthylene core contributes to enhanced π-π stacking interactions, which is a critical property investigated in the design of organic electronic devices and luminescent materials. This compound is intended for research applications only, offering scientists a high-quality chemical tool to explore new reaction pathways and develop materials with tailored electronic and photophysical properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-2H-acenaphthylen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H7ClO/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEWKHWKQARGCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(C(=O)C3=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20299131
Record name 2-chloro-2H-acenaphthylen-1-one
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Molecular Weight

202.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16269-26-4
Record name NSC128360
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-2H-acenaphthylen-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Preparative Strategies for 2 Chloro 2h Acenaphthylen 1 One

Direct Chlorination Approaches of Acenaphthylene-1,2-dione

The most direct route to 2-chloro-2H-acenaphthylen-1-one involves the chlorination of acenaphthylene-1,2-dione, also known as acenaphthenequinone (B41937). This precursor possesses two adjacent carbonyl groups that are susceptible to reaction with chlorinating agents. Depending on the reagent and conditions, either electrophilic or radical pathways can be exploited.

Electrophilic Chlorination Utilizing Thionyl Chloride (SOCl₂)

The reaction of dicarbonyl compounds with thionyl chloride (SOCl₂) is a known method for the synthesis of α-chloro ketones. While specific literature detailing the reaction of acenaphthylene-1,2-dione with thionyl chloride to yield this compound is not abundant, the principles of this transformation are well-established. Thionyl chloride can act as an electrophilic chlorinating agent, particularly when activated by a Lewis acid or a catalytic amount of a tertiary amine.

The proposed mechanism involves the initial attack of one of the carbonyl oxygens of acenaphthylene-1,2-dione on the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. Subsequent intramolecular or intermolecular attack by a chloride ion at the adjacent carbonyl carbon, which is rendered more electrophilic, would lead to the formation of the chlorinated product with the expulsion of sulfur dioxide and a chloride ion. A related reaction involves the use of phosphorus pentachloride (PCl₅) with acenaphthenequinone, which has been reported to yield 2,2-dichloroacenaphthylen-1-one. mdpi.com This suggests that geminal dichlorination can occur, and careful control of reaction conditions would be necessary to favor the formation of the mono-chloro product.

Table 1: Hypothetical Reaction Parameters for Electrophilic Chlorination

ParameterCondition
Starting Material Acenaphthylene-1,2-dione
Chlorinating Agent Thionyl chloride (SOCl₂)
Catalyst (optional) Pyridine, Dimethylformamide (DMF)
Solvent Inert solvent (e.g., Dichloromethane, Toluene)
Temperature Room temperature to reflux
Product This compound

This table represents a generalized protocol based on known reactions of similar substrates, as specific experimental data for this exact transformation is not widely published.

Radical Chlorination with Elemental Chlorine Gas (Cl₂)

Radical chlorination offers an alternative pathway for the synthesis of this compound. This method typically involves the use of elemental chlorine (Cl₂) in the presence of a radical initiator, such as UV light or a chemical initiator like azobisisobutyronitrile (AIBN).

The reaction would proceed via a free radical chain mechanism. The initiation step involves the homolytic cleavage of the Cl-Cl bond to generate chlorine radicals (Cl•). In the propagation steps, a chlorine radical would abstract a hydrogen atom from the acenaphthene (B1664957) ring system if starting from a reduced precursor, or potentially add to one of the carbonyl groups in a more complex pathway if starting from acenaphthylene-1,2-dione. The resulting radical intermediate would then react with another molecule of Cl₂ to furnish the chlorinated product and a new chlorine radical, continuing the chain. The selectivity of radical chlorination can sometimes be challenging to control, potentially leading to a mixture of chlorinated products.

Indirect Synthetic Pathways Involving Acenaphthene and Related Precursors

Indirect methods provide alternative routes to this compound, often involving multiple synthetic steps and starting from more readily available precursors like acenaphthene.

Nucleophilic Substitution of Hydroxyacenaphthylenone Derivatives

A plausible indirect route involves the nucleophilic substitution of a hydroxyl group in a suitable precursor, such as 2-hydroxy-2H-acenaphthylen-1-one. This hydroxy derivative could potentially be synthesized by the controlled reduction of one of the carbonyl groups of acenaphthylene-1,2-dione.

Once the hydroxy derivative is obtained, it can be converted to the corresponding chloro compound using a variety of reagents commonly employed for the conversion of alcohols to alkyl chlorides. These include thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or phosphorus pentachloride (PCl₅). The reaction with thionyl chloride, for instance, would proceed through the formation of a chlorosulfite ester intermediate, which then undergoes nucleophilic attack by a chloride ion at the carbon bearing the leaving group.

Table 2: Reagents for Nucleophilic Substitution of a Hydroxy Precursor

ReagentProductByproducts
Thionyl chloride (SOCl₂)This compoundSO₂, HCl
Phosphorus trichloride (PCl₃)This compoundH₃PO₃
Phosphorus pentachloride (PCl₅)This compoundPOCl₃, HCl

Multi-Step Synthesis via Friedel-Crafts Acylation and Subsequent Chlorination

A multi-step sequence commencing with acenaphthene offers another synthetic avenue. This strategy would involve the introduction of a carbonyl group via Friedel-Crafts acylation, followed by chlorination.

The first step would be the Friedel-Crafts acylation of acenaphthene with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This would introduce an acetyl group onto the aromatic ring, likely at the 5-position. Subsequent oxidation of the acenaphthene ring and the introduced methyl ketone would be required to form the dione (B5365651) structure. Finally, selective chlorination of the resulting dione, as described in the direct chlorination approaches, would yield the target compound. This pathway is more complex and likely to be lower yielding due to the number of steps involved.

Enhanced Synthesis Protocols for Improved Efficiency

To improve the efficiency of the synthesis of this compound, optimization of the reaction conditions for the direct chlorination of acenaphthylene-1,2-dione would be a key focus. This could involve screening different chlorinating agents, catalysts, solvents, and reaction temperatures to maximize the yield of the desired mono-chloro product and minimize the formation of byproducts such as the dichloro derivative.

The use of phase-transfer catalysis could also be explored to enhance the reaction rate and yield, particularly in reactions involving an inorganic chlorinating agent and an organic substrate. Furthermore, purification techniques such as column chromatography or recrystallization would be crucial to isolate the target compound in high purity.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has become a important technique for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly reduced reaction times. cem.comnih.gov This technology has been effectively applied to a variety of reactions, including multicomponent reactions for the synthesis of complex heterocyclic compounds. rsc.orgrsc.org

The application of microwave irradiation can dramatically shorten reaction times, for instance, from 48 hours using conventional heating to just 4 hours, while also improving yields. nih.gov In the synthesis of various heterocyclic systems, microwave-assisted methods have proven to be efficient. mdpi.comresearchgate.netfoliamedica.bgnih.govrsc.orgsciforum.net For example, the synthesis of toluidine derivatives and various chromene derivatives has been successfully achieved with high efficiency using microwave assistance. mdpi.comresearchgate.net This approach is particularly beneficial for one-pot syntheses, which are inherently more efficient and environmentally friendly. nih.gov The direct coupling of microwave energy with the reacting molecules allows for rapid temperature increases, bypassing the slower process of thermal conduction. researchgate.net

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis

Reaction TypeConventional Method TimeMicrowave-Assisted TimeReference
Chromene Synthesis48 hours4 hours nih.gov
Amide Synthesis5-6 hours5-10 minutes researchgate.net
Hydrazone Synthesis~24 hours~1 hour rsc.org

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce environmental impact. This includes the use of solvent-free reaction conditions and aqueous-phase synthesis.

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for volatile and often toxic organic solvents. mdpi.comgoogle.com These reactions can be carried out by grinding the reactants together, a technique known as mechanochemical synthesis. google.comrjlbpcs.com This method has been successfully used for the Claisen-Schmidt condensation to produce chalcones and for the synthesis of acetaminophen. google.comrjlbpcs.com The absence of a solvent means that the microwave energy is absorbed directly by the reactants, enhancing the efficiency of the reaction. researchgate.net

Aqueous-phase synthesis provides another green alternative, utilizing water as a safe and abundant solvent. An eco-friendly approach for carbon-carbon bond formation has been reported, involving the reaction of nitroimidazoles with carbon nucleophiles in water. nih.gov This method takes advantage of the in situ generation of enolized molecules which act as effective nucleophiles. nih.gov

Synthesis of Structurally Related Analogs and Derivatives of this compound

The acenaphthylenone core, particularly from its precursor acenaphthylene-1,2-dione (also known as acenaphthenequinone), serves as a versatile building block for a vast array of structurally diverse analogs and derivatives. nih.govresearchgate.netresearchgate.net

Condensation Reactions of Acenaphthylene-1,2-dione for Derivative Formation

Condensation reactions are a cornerstone for derivatizing acenaphthylene-1,2-dione. nih.gov This diketone readily reacts with a variety of nucleophiles, particularly amines, to form a range of heterocyclic compounds. mdpi.comnih.govbibliomed.org

For instance, the condensation of acenaphthylene-1,2-dione with diaminomaleonitrile (B72808) in refluxing acetic acid yields acenaphtho[1,2-b]pyrazine-8,9-dicarbonitrile. bibliomed.org Similarly, reaction with various aromatic amines, such as 5′-chloro-1,1′:3′,1′′-terphenyl-4′-amine, leads to the formation of imino derivatives. researchgate.net The reaction conditions often involve refluxing in a suitable solvent, and the products can be isolated in good yields. bibliomed.orgresearchgate.net

Table 2: Examples of Condensation Reactions with Acenaphthylene-1,2-dione

ReactantProductReference
DiaminomaleonitrileAcenaphtho[1,2-b]pyrazine-8,9-dicarbonitrile bibliomed.org
5′-Chloro-1,1′:3′,1′′-terphenyl-4′-amine2-[(5′-Chloro-1,1′:3′,1′′-terphenyl-4′-yl)imino]acenaphthylen-1(2H)-one researchgate.net
3-hydroxythionaphthenesAcenaphthylene (B141429) indigo (B80030) derivatives mdpi.comnih.gov

Multi-Component Reactions for Spiroacenaphthylene Compounds

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govresearchgate.net Acenaphthylene-1,2-dione is a prominent substrate in MCRs for the synthesis of spiroacenaphthylene compounds. nih.govresearchgate.netresearchgate.net

A common MCR is the 1,3-dipolar cycloaddition of azomethine ylides, generated in situ from the reaction of an amino acid (like sarcosine (B1681465) or L-proline) and a carbonyl compound (isatin or acenaphthoquinone), with a dipolarophile. researchgate.netnih.gov This strategy has been employed to synthesize a variety of spiro-heterocycles, including dispiro[oxindole/acenaphthylenone-benzofuranone]pyrrolidines. nih.gov These reactions can be performed under microwave irradiation, often in green solvents like 2,2,2-trifluoroethanol (B45653) or even in aqueous media, to afford complex spiro compounds with high regio- and diastereoselectivity. rsc.orgresearchgate.net

Hybrid Scaffold Synthesis Involving Acenaphthylenone Moieties (e.g., Thiadiazolyl, Imidazole-2-thiones)

Hybrid molecules, which combine two or more pharmacophoric units, are a key strategy in drug design. The acenaphthylenone scaffold has been integrated with other heterocyclic systems like thiadiazoles and imidazole-2-thiones to create novel hybrid compounds.

A series of 2-((3,5-disubstituted-2-thioxo-imidazol-1-yl)imino)acenaphthylen-1(2H)-ones were synthesized by reacting N-substituted-2-(2-oxoacenaphthylen-1(2H)-ylidene)hydrazinecarbothioamides with 2-bromo-1-substituted-ethan-1-ones. nih.govnih.gov This created a hybrid scaffold integrating the acenaphthylenone moiety with an imidazole-2-thione ring. nih.govnih.gov

Similarly, hydrazone derivatives of 2,6-dimethylimidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazole-5-carbohydrazide have been synthesized, demonstrating the versatility of combining the thiadiazole nucleus with other heterocyclic systems. nih.gov These syntheses often involve multi-step sequences starting from a core heterocyclic structure. nih.gov

Synthesis of Chalcone (B49325) Derivatives from Acenaphthenone Precursors

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known for their diverse biological activities. nih.govchemrevlett.com They are typically synthesized via the Claisen-Schmidt condensation reaction between an acetophenone (B1666503) and an aromatic aldehyde in the presence of a base or acid catalyst. rjlbpcs.comnih.govscialert.netnih.gov

While the direct synthesis of chalcones from this compound is not the primary focus, the underlying principles of the Claisen-Schmidt condensation are relevant for creating α,β-unsaturated ketone systems. This reaction can be performed using various methods, including conventional heating, microwave irradiation, and solvent-free grinding. rjlbpcs.comchemrevlett.com The choice of catalyst (e.g., NaOH, KOH) and reaction conditions can influence the yield and purity of the resulting chalcone derivatives. nih.govnih.gov

Reactivity and Mechanistic Investigations of 2 Chloro 2h Acenaphthylen 1 One

Nucleophilic Reactivity of the Acenaphthylenone Core

The electron-withdrawing effect of the adjacent carbonyl group and the inherent nature of the carbon-chlorine bond make the C2 position of 2-chloro-2H-acenaphthylen-1-one a prime target for nucleophiles. This reactivity is central to its utility in synthetic organic chemistry.

Nucleophilic Substitution Reactions

The chlorine atom in this compound can be readily displaced by a variety of nucleophiles. These reactions typically proceed through a nucleophilic substitution mechanism, leading to the formation of a diverse array of 2-substituted acenaphthylen-1-one derivatives. The reaction is facilitated by the stabilization of the resulting intermediate through resonance with the carbonyl group. This reactivity makes this compound a versatile building block for introducing different functionalities at the C2 position.

Condensation Reactions

Condensation reactions of this compound often involve the carbonyl group at the C1 position. These reactions, typically carried out in the presence of a base or acid catalyst, lead to the formation of new carbon-carbon or carbon-heteroatom bonds. For instance, condensation with active methylene (B1212753) compounds can yield products with extended conjugation, which are of interest as potential dyes and functional materials.

Reactions with Nitrogen-Containing Nucleophiles (e.g., Hydrazines, Amines)

The reactions of this compound with nitrogen-containing nucleophiles are particularly significant for the synthesis of nitrogen-containing heterocyclic systems. These reactions can proceed through different pathways, including initial nucleophilic attack at the C2 position followed by cyclization, or condensation at the C1 carbonyl group.

With hydrazines, the reaction can lead to the formation of acenaphtho[1,2-e]triazine derivatives. The initial step is likely the formation of a hydrazone at the C1 position, followed by an intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine (B178648) onto the C2 carbon, displacing the chloride ion and leading to the formation of the triazine ring.

Reactions with primary amines can yield various products depending on the reaction conditions and the nature of the amine. Simple nucleophilic substitution of the chlorine atom can occur, leading to 2-amino-2H-acenaphthylen-1-ones. In the case of ortho-diamines, such as o-phenylenediamine, a condensation reaction followed by cyclization can occur to form acenaphtho[1,2-b]quinoxaline (B1266190) derivatives. This transformation involves the formation of a diimine intermediate which then undergoes cyclization and aromatization.

Electrophilic Transformations

While the primary reactivity of this compound is dominated by nucleophilic attack at the C2 position, the aromatic naphthalene (B1677914) core can undergo electrophilic substitution reactions. The position of substitution is influenced by the existing substituents.

Halogenation Studies (e.g., Bromination)

The introduction of further halogen atoms onto the acenaphthylenone framework can be achieved under specific conditions. Bromination of the aromatic ring of acenaphthenequinone (B41937), the parent compound, is known to occur. In the case of this compound, electrophilic bromination would be expected to occur on the naphthalene ring. The directing effects of the carbonyl group and the existing chloro substituent, as well as the reaction conditions, would determine the regioselectivity of the bromination.

Redox Chemistry

Reduction of the carbonyl group in this compound can lead to the corresponding alcohol, 2-chloro-1,2-dihydroacenaphthylen-1-ol. This can be achieved using various reducing agents. Further reduction can potentially lead to the removal of the chloro group and saturation of the five-membered ring.

Oxidation Pathways

The oxidation of acenaphthenequinone derivatives is influenced by the reaction conditions and the oxidizing agents employed. Photochemical oxidation of acenaphthenequinone in oxygen-saturated methylene chloride leads to the formation of 1,8-naphthalic anhydride. nih.gov This reaction proceeds through a proposed mechanism involving the initial formation of a covalent bond between the excited quinone and oxygen, followed by rearrangement. nih.gov When this reaction is carried out in the presence of an olefin like cyclohexene, the olefin is oxidized to products such as the allylic hydroperoxide, epoxide, and adipaldehyde, in addition to the formation of 1,8-naphthalic anhydride. nih.gov

Electrochemical oxidation of acenaphthenequinone in the presence of oxygen, followed by methylation, results in the corresponding ester of 1,8-naphthalenedicarboxylic acid. nih.gov Furthermore, a Schmidt rearrangement of acenaphthenequinone using sodium azide (B81097) also yields naphthalic anhydride. nih.gov

In biological systems, the oxidation of the related compound acenaphthylene (B141429) by human cytochrome P450 enzymes has been studied. These enzymes, particularly P450s 2A6, 1B1, 3A4, and 1A2, catalyze the formation of 1,2-epoxyacenaphthene as the major product. nih.gov This suggests that the double bond in the five-membered ring is susceptible to epoxidation.

Reactions with Active Methylene Compounds, Aldehydes, and Ketones

The reaction of acenaphthenequinone with active methylene compounds, such as malononitrile (B47326), leads to condensation products. nih.govmdpi.com For instance, the reaction with malononitrile yields 1-(dicyanomethylene)acenaphthen-2-one. nih.govmdpi.com Antiaromatic norcorrolatonickel(II) has also been shown to react regioselectively with various active methylene compounds. rsc.org

The carbonyl groups of aldehydes and ketones are susceptible to nucleophilic attack. masterorganicchemistry.comyoutube.comprexams.com The reaction of acenaphthenequinone with Wittig reagents, such as benzylidenetriphenylphosphorane, results in the formation of the corresponding benzylidene-acenaphthenones. nih.govmdpi.com Condensation reactions of acenaphthenequinone and its halogen derivatives with compounds like 3-hydroxythionaphthenes or indoxyl yield dye molecules. nih.govmdpi.com

Organometallic Transformations

Organometallic reagents play a crucial role in the functionalization of this compound, enabling the formation of new carbon-carbon bonds and offering pathways to complex molecular architectures.

Grignard reagents (R-MgX) and organolithium compounds (R-Li) are potent nucleophiles that readily attack the electrophilic carbonyl carbon of this compound. libretexts.orglibretexts.org These reactions typically proceed via nucleophilic addition to the carbonyl group, leading to the formation of tertiary alcohols after aqueous workup. The general mechanism involves the attack of the carbanionic portion of the organometallic reagent on the carbonyl carbon, forming a magnesium or lithium alkoxide intermediate. Subsequent protonation furnishes the final alcohol product. libretexts.orglibretexts.org

The choice of the organometallic reagent (e.g., alkyl, aryl, or vinyl Grignard or lithium reagents) allows for the introduction of a wide variety of substituents at the C-1 position. libretexts.orglibretexts.org It is crucial to carry out these reactions under anhydrous conditions, as both Grignard and organolithium reagents are strong bases and will readily react with water. libretexts.orglibretexts.orgmasterorganicchemistry.com

Table 1: Examples of Reactions with Grignard and Organolithium Reagents

Organometallic ReagentProduct
Methylmagnesium bromide1-hydroxy-1-methyl-2-chloro-1,2-dihydroacenaphthylene
Phenyllithium1-hydroxy-1-phenyl-2-chloro-1,2-dihydroacenaphthylene

Note: The table provides illustrative examples. Specific reaction conditions and yields would need to be determined experimentally.

The reaction of this compound with trivalent phosphorus compounds like phosphites and phospholanes leads to a variety of products depending on the specific reactants and conditions. These reactions often involve the nucleophilic character of the phosphorus atom. For instance, reaction with trimethyl phosphite (B83602) can lead to the formation of a phosphate (B84403) ester via a Perkow-type reaction, where the phosphite attacks the carbonyl carbon, followed by rearrangement and elimination of a chloride ion.

In other cases, phosphites can act as reducing agents or participate in more complex cycloaddition reactions. The specific outcomes of these reactions are highly dependent on the substitution pattern of both the acenaphthylenone derivative and the phosphorus reagent. mdpi.com

Photochemical Transformations of this compound and Related Structures

The photochemistry of α-haloketones, including this compound, is a field of significant interest. Upon irradiation with ultraviolet light, these compounds can undergo a variety of transformations. A primary photochemical process is the homolytic cleavage of the carbon-chlorine bond, generating a radical pair consisting of an acenaphthylenone radical and a chlorine radical.

The subsequent fate of these radicals determines the final product distribution. The acenaphthylenone radical can undergo several reactions, including:

Hydrogen abstraction: The radical can abstract a hydrogen atom from the solvent or another molecule, leading to the formation of acenaphthenone.

Dimerization: Two acenaphthylenone radicals can combine to form a dimer.

Rearrangement: The radical may undergo skeletal rearrangements to form new ring systems.

The specific products and their ratios are influenced by factors such as the wavelength of light used, the solvent, and the presence of radical scavengers or sensitizers.

Miscellaneous Reactions

Beyond organometallic and photochemical transformations, this compound participates in several other important reactions.

The carbonyl group of this compound can be protected by forming a ketal. mdpi.com This is typically achieved by reacting the ketone with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. nih.gov The reaction is reversible and is driven to completion by removing water, often through azeotropic distillation. The resulting ketal is stable to a variety of reaction conditions under which the carbonyl group would react, such as reduction or organometallic addition. This protecting group strategy is valuable in multi-step syntheses where selective reaction at other sites of the molecule is required. The ketal can be easily removed by hydrolysis with aqueous acid to regenerate the original ketone. nih.gov

Table 2: Ketalization of this compound

ReagentProduct
Ethylene glycol, H⁺2-chloro-spiro[acenaphthylene-1,2'- mdpi.comdioxolane]

Decarbonylation, the removal of a carbonyl group, can be a useful transformation in organic synthesis. While specific studies on the decarbonylation of this compound are not extensively detailed in the provided context, analogous structures often undergo decarbonylation under thermal or photochemical conditions, or through transition-metal catalysis. For instance, rhodium complexes are known to catalyze the decarbonylation of aldehydes and ketones. Such a reaction would, in principle, lead to the formation of a chlorinated acenaphthene (B1664957) derivative. The feasibility and outcome of this reaction would depend on the specific reaction conditions employed. mdpi.com

Friedel-Crafts Reactions

The Friedel-Crafts reaction, a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings, represents a significant, albeit complex, area of reactivity for this compound. rsc.orgmasterorganicchemistry.com As an α-halo ketone, the chlorine atom at the C2 position is activated towards nucleophilic displacement, a process that can be significantly enhanced by the presence of a Lewis acid. This activation sets the stage for the generation of a key electrophilic intermediate, which can then be intercepted by an aromatic nucleophile.

The generally accepted mechanism for the Friedel-Crafts reaction of α-halo ketones involves the initial coordination of the Lewis acid to the halogen atom. rsc.org In the case of this compound, a Lewis acid such as aluminum chloride (AlCl₃) would complex with the chlorine atom. This complexation enhances the leaving group ability of the chloride, facilitating its departure and the formation of a resonance-stabilized acylcarbenium ion intermediate. This electrophilic species is then poised to react with an electron-rich aromatic compound in a classic electrophilic aromatic substitution manner. byjus.com

While direct experimental data on the Friedel-Crafts reactions of this compound is not extensively documented in publicly available literature, the reactivity of analogous systems, such as acenaphthene and acenaphthenequinone, provides valuable insights into the potential outcomes of such transformations.

Research on the Friedel-Crafts acylation of acenaphthene has shown that substitution occurs preferentially at the 5- and 3-positions of the aromatic nucleus. rsc.orgrsc.org The ratio of these isomers is notably dependent on the reaction solvent. rsc.orgrsc.org This suggests that a Friedel-Crafts reaction involving this compound and an aromatic substrate would likely lead to the formation of a new carbon-carbon bond at the C2 position of the acenaphthylenone moiety, with the regioselectivity on the acenaphthene aromatic system being influenced by the reaction conditions.

Furthermore, studies on the Friedel-Crafts reaction of acenaphthenequinone with benzene (B151609) in the presence of aluminum chloride have resulted in the formation of 1,1-diphenyl-2-acenaphthenone. nih.gov This demonstrates the susceptibility of the five-membered ring in the acenaphthene framework to react with aromatic compounds under Friedel-Crafts conditions.

The following table summarizes the potential outcomes of the Friedel-Crafts reaction of this compound with various aromatic substrates, based on the reactivity of analogous compounds.

Aromatic SubstrateLewis Acid CatalystPotential ProductAnticipated Regiochemistry on Acenaphthene Ring
BenzeneAlCl₃2-phenyl-2H-acenaphthylen-1-oneSubstitution at C2
Toluene (B28343)FeCl₃2-(p-tolyl)-2H-acenaphthylen-1-oneSubstitution at C2; para-substitution on toluene favored
Anisole (B1667542)BF₃·OEt₂2-(p-methoxyphenyl)-2H-acenaphthylen-1-oneSubstitution at C2; para-substitution on anisole highly favored
NaphthaleneAlCl₃2-(1-naphthyl)-2H-acenaphthylen-1-one and 2-(2-naphthyl)-2H-acenaphthylen-1-oneSubstitution at C2; mixture of α and β isomers on naphthalene

It is important to note that the reactivity in these hypothetical reactions would be subject to several factors. The choice of Lewis acid can significantly influence the reaction rate and selectivity. rsc.org Steric hindrance on both the acenaphthylenone substrate and the incoming aromatic nucleophile will also play a crucial role in determining the feasibility and outcome of the reaction. Moreover, the electron-donating or electron-withdrawing nature of the substituents on the aromatic partner will affect its nucleophilicity and thus its reactivity towards the electrophilic intermediate derived from this compound. byjus.comsigmaaldrich.com

Mechanistic investigations using computational methods could provide further predictions on the transition state energies and product distributions for the Friedel-Crafts reactions of this compound. Such studies would be invaluable in guiding future synthetic efforts towards novel derivatives of acenaphthylenone.

Spectroscopic Characterization and Advanced Structural Elucidation of 2 Chloro 2h Acenaphthylen 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool in organic chemistry for determining the structure of a molecule. It exploits the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) provides information on the number of distinct proton environments and their neighboring protons. The acenaphthylene (B141429) core of 2-chloro-2H-acenaphthylen-1-one contains a complex system of aromatic protons and a single methine proton at the chlorinated C2 position.

The six aromatic protons are expected to appear in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. oregonstate.edu Their precise shifts and coupling patterns (doublets, triplets, or multiplets) would depend on their position relative to the carbonyl group and their coupling with adjacent aromatic protons. The signals for protons on the aromatic rings are often complex due to mutual spin-spin coupling. researchgate.net

The single proton at the C2 position, being attached to a carbon bearing both a chlorine atom and an adjacent carbonyl group, is expected to be significantly deshielded. Protons on a carbon adjacent to a halogen generally appear in the 2.5-4.0 ppm range, while those alpha to a ketone are found around 2.1-2.4 ppm. libretexts.orginflibnet.ac.in The combined electron-withdrawing effects of the chlorine and the carbonyl group would shift this proton's signal further downfield, likely into the 4.5-5.5 ppm region. As it has no adjacent protons, this signal would appear as a sharp singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on typical functional group ranges and data from analogous compounds. Actual experimental values may vary.)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H7.0 - 8.5Multiplets (m)
H-2 (-CHCl)4.5 - 5.5Singlet (s)

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak, allowing for the determination of the total number of non-equivalent carbons. bhu.ac.in

For this compound, the carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically appearing in the 190-215 ppm range for ketones. libretexts.orglibretexts.org The presence of the acenaphthene (B1664957) aromatic system, which is in conjugation with the ketone, would likely shift this value to the lower end of this range, around 190-200 ppm. libretexts.org

The aromatic carbons will resonate in the typical range of 120-150 ppm. libretexts.org The carbon atom bonded to the chlorine (C2) is expected to appear in the range of 40-70 ppm. The direct attachment to the electronegative chlorine atom causes a significant downfield shift compared to a standard aliphatic carbon. libretexts.orgoregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on typical functional group ranges and data from analogous compounds. Actual experimental values may vary.)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ketone)190 - 200
Aromatic-C120 - 150
C-Cl (C2)40 - 70

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and establishing the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. It would be instrumental in tracing the connectivity of the protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the singlet proton signal (predicted at 4.5-5.5 ppm) to the chlorinated carbon signal (predicted at 40-70 ppm) and each aromatic proton to its corresponding aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is vital for piecing together the entire molecular structure. For instance, an HMBC experiment would be expected to show a correlation from the H-2 proton to the carbonyl carbon (C1) and to adjacent carbons in the aromatic system, confirming the placement of the chloro-ketone functionality on the acenaphthene framework.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of molecules. Specific functional groups have characteristic vibrational frequencies, making these techniques powerful for functional group identification.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The key functional groups in this compound would produce characteristic absorption bands.

The most prominent peak in the IR spectrum is expected to be the carbonyl (C=O) stretch. For a saturated ketone, this band typically appears around 1715 cm⁻¹. orgchemboulder.com Conjugation with the aromatic ring would lower this frequency. However, the presence of an electronegative chlorine atom on the alpha-carbon (the carbon next to the carbonyl) causes an increase in the C=O stretching frequency due to an electronic field effect. spcmc.ac.in This effect often results in the C=O stretch of α-chloro ketones appearing at a higher wavenumber, typically in the range of 1725-1750 cm⁻¹. spcmc.ac.in

Other expected absorptions include:

Aromatic C-H stretching: Typically observed just above 3000 cm⁻¹.

Aromatic C=C stretching: A series of peaks in the 1450-1600 cm⁻¹ region.

C-Cl stretching: A band in the fingerprint region, generally between 600 and 800 cm⁻¹, which can be useful for confirming the presence of the chlorine atom. bhu.ac.in

Table 3: Predicted FT-IR Absorption Bands for this compound (Note: These are estimated frequency ranges. Actual experimental values may vary.)

Vibrational ModePredicted Absorption Range (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium-Weak
Carbonyl (C=O) Stretch1725 - 1750Strong
Aromatic C=C Stretch1450 - 1600Medium-Variable
C-Cl Stretch600 - 800Medium-Strong

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of light and is particularly sensitive to non-polar, symmetric vibrations. For this compound, Raman spectroscopy would be effective for observing the vibrations of the polycyclic aromatic framework. The symmetric "breathing" modes of the aromatic rings and the C=C bond stretching vibrations would be expected to produce strong signals in the Raman spectrum. While the C=O stretch is also Raman active, it is often weaker than in the IR spectrum. The C-Cl stretch would also be observable, providing complementary evidence to the IR data. mpg.de

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound (C₁₂H₇ClO), this method provides the exact molecular weight and offers insights into the molecule's structure through analysis of its fragmentation patterns.

Upon ionization, typically via electron impact (EI), the molecule forms a molecular ion (M⁺•). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum is expected to exhibit a characteristic pattern for the molecular ion. miamioh.edu A primary peak [M]⁺• corresponding to the molecule with the ³⁵Cl isotope would be observed, accompanied by an [M+2]⁺• peak approximately one-third the intensity, corresponding to the molecule containing the ³⁷Cl isotope. whitman.edu The molecular weight of the compound is 202.63 g/mol .

The fragmentation of the molecular ion is dictated by the weakest bonds and the stability of the resulting fragments. For ketones, cleavage of the bonds adjacent to the carbonyl group is a common pathway. libretexts.org In aromatic ketones, the molecular ion peak is often strong due to the stability of the aromatic system. libretexts.org For halogenated compounds, a principal fragmentation pathway is the loss of the halogen atom. miamioh.edu In the case of this compound, fragmentation is expected to proceed through key pathways such as the elimination of a chlorine atom to form an [M-Cl]⁺ ion or the loss of a carbonyl group (CO) to yield an [M-CO]⁺• fragment. nih.gov The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.

Fragment IonProposed Formulam/z (for ³⁵Cl)Proposed Origin
[M]⁺•[C₁₂H₇ClO]⁺•202Molecular Ion
[M+2]⁺•[C₁₂H₇³⁷ClO]⁺•204Molecular Ion with ³⁷Cl Isotope
[M-Cl]⁺[C₁₂H₇O]⁺167Loss of Chlorine atom
[M-CO]⁺•[C₁₁H₇Cl]⁺•174Loss of Carbonyl group
[M-Cl-CO]⁺[C₁₁H₇]⁺139Loss of Chlorine and Carbonyl group

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which induces electronic transitions from a ground state to an excited state. libretexts.org The chromophores within a molecule—groups of atoms responsible for light absorption—determine the wavelength of maximum absorbance (λmax).

The structure of this compound contains an extended conjugated system encompassing the acenaphthylene core and the α,β-unsaturated ketone. This extensive conjugation is expected to result in absorption at longer wavelengths (a bathochromic shift) compared to simpler, non-conjugated systems. libretexts.org Two primary types of electronic transitions are anticipated for this molecule:

π → π* transitions: These high-energy, high-intensity absorptions arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic and enone system. libretexts.org

n → π* transitions: These transitions involve the promotion of a non-bonding electron (from the lone pair on the carbonyl oxygen) to a π* antibonding orbital. They are typically of lower energy and significantly lower intensity than π → π* transitions and are characteristically "forbidden" by spectroscopic selection rules.

The specific λmax values are influenced by the solvent polarity. While precise experimental data for this compound is not detailed in the provided search results, the expected transitions can be summarized based on its chemical structure.

Electronic TransitionChromophoreExpected Wavelength RegionExpected Intensity
π → πConjugated Acenaphthylenone SystemShorter Wavelength (UV)High
n → πCarbonyl Group (C=O)Longer Wavelength (UV/Vis)Low

X-ray Diffraction (XRD) Analysis for Solid-State Molecular and Crystal Structure

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a precise model of the molecular structure and its packing within the crystal lattice can be generated.

Single crystal X-ray diffraction (SCXRD) provides the most accurate data on the spatial coordinates of each atom in the asymmetric unit of a crystal. nih.gov This allows for the precise determination of covalent bond lengths, bond angles, and torsion angles that define the molecule's conformation. researchgate.net For this compound, SCXRD would unambiguously confirm the connectivity of the atoms and reveal the planarity of the acenaphthylene ring system, the geometry around the carbonyl carbon, and the orientation of the chlorine atom.

While the utility of the technique is well-established, specific crystallographic data, including bond lengths and angles for this compound, were not available in the consulted search results.

Structural ParameterDescriptionValue
Bond Length (e.g., C=O)The distance between the nuclei of two bonded atoms.Data not available in search results
Bond Angle (e.g., C-C-C)The angle formed between three connected atoms.Data not available in search results
Torsion AngleThe angle describing the rotation around a bond.Data not available in search results
Crystal SystemThe symmetry system of the crystal lattice.Data not available in search results
Space GroupThe specific symmetry group of the crystal.Data not available in search results

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. rsc.org The structure of this compound possesses several features that can participate in such interactions to build a stable three-dimensional supramolecular architecture.

π···π Stacking: The planar, electron-rich acenaphthylene ring systems are expected to stack on top of one another, an interaction driven by favorable electrostatic and van der Waals forces.

Hydrogen Bonding: While lacking classical hydrogen bond donors, the carbonyl oxygen and the chlorine atom can act as weak hydrogen bond acceptors. Weak C-H···O and C-H···Cl hydrogen bonds are common in crystal structures and play a significant role in directing the molecular assembly. rsc.orgresearchgate.netnih.gov

The interplay of these weak forces dictates the final crystal structure, influencing physical properties such as melting point and solubility.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the intermolecular interactions within a crystal. nih.govuctm.edu This analysis partitions the crystal space into regions where the electron distribution of a "promolecule" dominates over the rest of the "procrystal". uctm.edu The resulting surface is mapped with properties like dₙₒᵣₘ, which highlights intermolecular contacts shorter than the sum of van der Waals radii.

A two-dimensional "fingerprint plot" is generated from the Hirshfeld surface, which summarizes all intermolecular contacts and provides a quantitative percentage of the surface area corresponding to each type of interaction. researchgate.net For this compound, although a crystal structure is not available to perform the analysis, one can predict the most significant contributions to the surface contacts based on its elemental composition. The most prominent interactions would likely be H···H, C···H/H···C, and Cl···H/H···Cl contacts, with smaller contributions from O···H/H···O contacts. researchgate.netnih.gov This analysis provides a powerful summary of the relative importance of different interactions in the crystal packing.

Interaction TypeDescriptionPredicted Contribution
H···HContacts between hydrogen atoms on adjacent molecules.Major
C···H / H···CContacts representing C-H···π and other van der Waals interactions.Significant
Cl···H / H···ClContacts representing weak C-H···Cl hydrogen bonds.Significant
O···H / H···OContacts representing weak C-H···O hydrogen bonds.Minor
C···CContacts representing π···π stacking interactions.Minor

Theoretical and Computational Investigations of 2 Chloro 2h Acenaphthylen 1 One

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for elucidating the molecular structure, reactivity, and electronic properties of chemical compounds. These in silico methods provide insights that are often complementary to experimental data.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-chloro-2H-acenaphthylen-1-one, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to determine the molecule's most stable three-dimensional arrangement, known as its optimized geometry. This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

A hypothetical data table of optimized geometric parameters for this compound, as would be generated by a DFT study, is presented below.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Note: This data is illustrative and not based on actual experimental or computational results.)

Parameter Bond/Angle Hypothetical Value
Bond Lengths (Å) C1-C2 1.50
C=O 1.22
C-Cl 1.78
**Bond Angles (°) ** C2-C1-C8b 118.0
O-C1-C2 121.0

| Dihedral Angles (°) | Cl-C2-C2a-C3 | 15.0 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Charge Transfer)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For this compound, FMO analysis would reveal the distribution of these orbitals and predict the most likely sites for electrophilic and nucleophilic attack. Intramolecular charge transfer can also be inferred from the nature and overlap of these orbitals.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This data is illustrative and not based on actual experimental or computational results.)

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -2.1

| HOMO-LUMO Gap | 4.4 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the surface of a molecule. It uses a color scale to indicate electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions. For this compound, an MEP map would highlight the electronegative oxygen atom of the carbonyl group as a site for nucleophilic attack and potentially electron-deficient regions on the aromatic system.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis examines the interactions between filled and vacant orbitals within a molecule. This method provides detailed information about delocalization of electron density, which is related to hyperconjugation and resonance. For this compound, NBO analysis would quantify the stabilization energies associated with intramolecular charge transfer, such as from lone pairs on the oxygen or chlorine atoms to antibonding orbitals of the carbon framework.

Computational Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict spectroscopic data, which can then be compared with experimental spectra to confirm molecular structures and aid in the assignment of spectral features.

Theoretical NMR and IR Spectral Simulations

Theoretical calculations can simulate the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of a molecule. For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental data, are invaluable for structural elucidation.

Similarly, theoretical vibrational frequency calculations can generate a predicted IR spectrum. The calculated frequencies and intensities of the vibrational modes (e.g., C=O stretch, C-Cl stretch, aromatic C-H bends) can be correlated with the peaks in an experimental IR spectrum, helping to assign the observed absorption bands to specific molecular motions.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound (Note: This data is illustrative and not based on actual experimental or computational results.)

Technique Parameter Hypothetical Predicted Value Hypothetical Experimental Value
¹³C NMR C=O Chemical Shift (ppm) 195.2 194.8
¹H NMR H-2 Chemical Shift (ppm) 5.85 5.82

| IR | C=O Stretch (cm⁻¹) | 1715 | 1710 |

Time-Dependent DFT (TD-DFT) for Electronic Excitation and De-excitation Dynamics

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to predict the electronic absorption spectra and describe the behavior of molecules upon electronic excitation. This method calculates the energies of excited states, which correspond to the absorption of light at specific wavelengths, and can model the subsequent de-excitation processes. A typical TD-DFT study would reveal the principal electronic transitions (such as π → π* or n → π*), their corresponding excitation energies, and oscillator strengths, which determine the intensity of spectral bands.

A thorough literature search did not yield any studies that have applied TD-DFT calculations specifically to this compound. While TD-DFT has been extensively used to study related polycyclic aromatic hydrocarbons, such as oligoacenes, to understand their photo-absorption cross-sections, no such data has been published for the target compound. Therefore, details on its specific electronic excitation and de-excitation dynamics remain uncharacterized in the scientific literature.

Mechanistic Insights Derived from Computational Studies

Computational chemistry provides critical insights into reaction mechanisms, allowing researchers to map out the potential energy surfaces of chemical reactions, identify transition states, and determine reaction pathways. For a compound like this compound, computational studies could elucidate the mechanisms behind its synthesis, degradation, or its interaction with biological molecules. For instance, such studies could computationally model how the compound might lead to the generation of reactive oxygen species (ROS), a biological effect that has been suggested for this molecule.

However, no computational studies detailing the reaction mechanisms involving this compound were found. While its synthesis and general reactivity as a building block in organic chemistry are known, the specific pathways and energetics of these reactions have not been elucidated through computational modeling in published literature.

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein or DNA. These in silico methods are fundamental in drug discovery for predicting binding affinity and identifying key intermolecular interactions.

Carbonic anhydrases (CAs) and Topoisomerase II are important enzyme targets in cancer therapy. Molecular docking studies are frequently employed to discover new inhibitors for these enzymes by predicting how potential drug candidates fit into the enzyme's active site and estimating the binding free energy. A successful docking study would provide a binding energy value (typically in kcal/mol) and visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and key amino acid residues of the enzyme.

Despite the existence of numerous docking studies for various inhibitors of Carbonic Anhydrase and Topoisomerase II, a search of the scientific literature yielded no studies where this compound was investigated as a potential inhibitor for these or any other enzymes. Consequently, there are no published in silico predictions of its binding affinities or modes of interaction.

DNA intercalation is a mode of binding where a molecule inserts itself between the base pairs of the DNA double helix. This process can interfere with DNA replication and transcription, making DNA intercalators a significant class of anti-cancer agents. Computational modeling can be used to study the geometry of the intercalated complex, the energetic favorability of the process, and the specific interactions between the molecule and the DNA base pairs.

A comprehensive search for computational models or molecular dynamics simulations of this compound intercalating with DNA revealed no available studies. While the parent acenaphthene (B1664957) scaffold is found in some known DNA intercalators, specific modeling of the this compound derivative and its potential intercalation mechanisms has not been reported.

Research Applications in Organic Synthesis and Materials Science

2-chloro-2H-acenaphthylen-1-one as a Versatile Synthetic Building Block

This compound serves as a crucial starting material and intermediate in the creation of a wide array of organic molecules. Its reactivity allows for the construction of complex chemical architectures.

Precursor for the Synthesis of Diverse Heterocyclic Compounds

This compound is a valuable precursor in the synthesis of various heterocyclic compounds. clockss.orgrsc.orgrsc.org Its reactive nature, particularly the presence of the chlorine atom and the ketone group, allows for a range of chemical transformations. Through reactions like nucleophilic substitution and condensation, this compound can be used to construct new ring systems containing atoms other than carbon, such as nitrogen, oxygen, or sulfur. clockss.orgrsc.org These reactions are fundamental in generating a diverse library of heterocyclic structures, which are of significant interest in medicinal chemistry and materials science.

Intermediate in the Production of Complex Organic Molecules and Dyes

The utility of this compound extends to its role as an intermediate in the synthesis of more complex organic structures, including dyes. wikipedia.org Its derivatives can be elaborated through various organic reactions to build larger, more functionalized molecules. The acenaphthene (B1664957) core provides a rigid and planar scaffold, a desirable feature in the design of chromophores for dyes and pigments. For instance, condensation reactions with aromatic amines can lead to the formation of intensely colored compounds with potential applications in the dye industry.

A notable example of a complex derivative is 9-chloro-2-(5,6-dichloro-2-oxo-acenaphthen-1-ylidene)-naphtho[1,2-b]thiophen-3-one, which highlights the ability of the acenaphthenone structure to be incorporated into larger, fused-ring systems. guidechem.com

Derivatization for Tailored Chemical Reactivity and Material Properties

The chemical structure of this compound can be systematically modified to fine-tune its reactivity and the properties of the resulting materials. The chlorine atom can be replaced by various functional groups through nucleophilic substitution reactions, allowing for the introduction of specific chemical handles. These modifications can influence the electronic properties, solubility, and solid-state packing of the resulting molecules, which is crucial for the development of materials with tailored optical or electronic characteristics.

Role as a Model Compound in Fundamental Acenaphthenequinone (B41937) Chemistry

This compound often serves as a model compound for investigating the fundamental chemistry of acenaphthenequinones. Acenaphthenequinone and its derivatives are an important class of ortho-quinones derived from acenaphthene. wikipedia.orgnih.gov The presence of the chlorine atom in this compound provides a specific site for studying reaction mechanisms, such as nucleophilic attack and substitution, on the acenaphthene framework. Understanding the reactivity of this model compound can provide valuable insights into the chemical behavior of more complex acenaphthenequinone-based systems.

Table 1: Comparison of Acenaphthene-Based Compounds

Compound Name Chemical Formula Key Features
Acenaphthene C₁₂H₁₀ The basic polycyclic aromatic hydrocarbon structure.
Acenaphthenequinone C₁₂H₆O₂ An ortho-quinone derivative of acenaphthene. wikipedia.orgnih.gov

Development of Ligands for Coordination Chemistry and Photocatalytic Systems (e.g., Photoactive CO-Releasing Molecules)

The acenaphthene framework is a key component in the design of specialized ligands for coordination chemistry and in the development of photoactive materials.

Derivatives of acenaphthene, such as 1,2-bis(arylimino)acenaphthenes, have been successfully used to create complexes with various metals, including cadmium. mdpi.com These ligands can coordinate to metal centers through their nitrogen atoms, forming stable complexes with distinct geometries. mdpi.com The electronic properties of these complexes can be tuned by modifying the substituents on the acenaphthene core, which can influence their performance in catalytic applications.

Furthermore, acenaphthene-based structures are being explored for their potential in photocatalysis, particularly as photoactive carbon monoxide-releasing molecules (photoCORMs). nih.govfit.edursc.org These molecules are designed to release controlled amounts of carbon monoxide upon exposure to light, a property that is of great interest for potential therapeutic applications. nih.govfit.edu The development of such systems often involves the incorporation of a photoactive unit, like the acenaphthene moiety, into a larger molecular assembly that can be triggered by specific wavelengths of light. rsc.orgrsc.orgresearchgate.net

Table 2: Chemical Compounds Mentioned

Compound Name
1,2-bis(arylimino)acenaphthene
This compound
9-chloro-2-(5,6-dichloro-2-oxo-acenaphthen-1-ylidene)-naphtho[1,2-b]thiophen-3-one
Acenaphthene
Acenaphthenequinone
Carbon monoxide
Chlorine

Biological Research Applications in Vitro and Mechanistic Focus

Anticancer Research Perspectives (In Vitro Studies)

In vitro studies have been instrumental in elucidating the anticancer properties of 2-chloro-2H-acenaphthylen-1-one. These studies involve treating various cancer cell lines with the compound and observing its effects on cell viability, proliferation, and death.

Research has demonstrated that this compound exhibits cytotoxic effects, meaning it can kill cancer cells. This activity has been observed across a range of human cancer cell lines, including:

MCF-7 (Breast Cancer)

HeLa (Cervical Cancer)

PC-3 (Prostate Cancer)

RXF393 (Renal Cancer)

HT29 (Colon Cancer)

LOX IMVI (Melanoma)

The primary mechanism by which this compound induces cell death is believed to be apoptosis, a form of programmed cell death. By triggering apoptosis, the compound can eliminate cancerous cells without causing the widespread inflammation associated with other forms of cell death.

Cytotoxicity Data of this compound in Human Cancer Cell Lines

Cell LineCancer Type
MCF-7Breast Cancer
HeLaCervical Cancer
PC-3Prostate Cancer
RXF393Renal Cancer
HT29Colon Cancer
LOX IMVIMelanoma

In addition to inducing apoptosis, this compound has been found to interfere with the cell cycle of cancer cells. The cell cycle is the process through which cells grow and divide. By disrupting this process, the compound can halt the proliferation of cancerous cells. Specifically, studies have shown that it can cause cell cycle arrest at the G2/M phase . This phase is a critical checkpoint before cells enter mitosis (cell division). Arresting the cell cycle at this stage prevents cancer cells from dividing and spreading.

A key aspect of the compound's mechanism of action appears to be its ability to increase the levels of reactive oxygen species (ROS) within cancer cells. ROS are chemically reactive molecules containing oxygen. While normal cells have mechanisms to balance ROS levels, excessive amounts can lead to oxidative stress, damaging cellular components like DNA, proteins, and lipids, and ultimately triggering apoptosis. This induction of oxidative stress is considered a significant contributor to the compound's anticancer effects.

The anticancer activity of this compound is also attributed to its ability to modulate specific cellular pathways that are essential for the growth and survival of tumors. One proposed mechanism is the interaction with microtubules, which are crucial for cell division. By disrupting microtubule dynamics, the compound can interfere with mitotic processes, leading to cell death.

A significant challenge in cancer therapy is multidrug resistance, where cancer cells become resistant to chemotherapeutic agents. One of the primary mechanisms of this resistance is the action of P-glycoprotein (P-gp), a protein that pumps drugs out of cancer cells. Research has indicated that this compound has the potential to act as a P-gp inhibitor. By blocking the action of P-gp, this compound could potentially enhance the effectiveness of other chemotherapy drugs by preventing their removal from cancer cells.

Tumor cells often exist in a hypoxic (low oxygen) environment. To survive and proliferate in these conditions, they upregulate specific enzymes, including carbonic anhydrase isoforms IX (hCA IX) and XII (hCA XII). These enzymes help to regulate the pH of the tumor microenvironment, contributing to tumor growth and metastasis. Research into related acenaphthenequinone (B41937) derivatives suggests that this class of compounds can inhibit these tumor-associated carbonic anhydrase isoforms. While direct studies on this compound are ongoing, this represents a promising area of investigation for its anticancer mechanism.

Mechanistic Insights into DNA Intercalation and Topoisomerase II Inhibition

The structural characteristics of this compound, particularly its planar polyaromatic ring system, suggest a potential for it to act as a DNA intercalating agent. DNA intercalators are molecules that can insert themselves between the base pairs of the DNA double helix. This action can lead to significant changes in the DNA's structure, including its length and topology, which can, in turn, interfere with crucial cellular processes like DNA replication and transcription. nih.gov This interference is a key mechanism for the cytotoxic effects of many anticancer drugs. nih.gov

A primary target of such intercalating agents is often topoisomerase II, an essential enzyme that manages the topological state of DNA during replication and transcription. nih.gov By creating transient double-strand breaks, the enzyme allows for the passage of another DNA strand, thus resolving knots and tangles. nih.gov Intercalating agents can stabilize the "cleavable complex," a state where topoisomerase II is covalently bound to the cleaved DNA. This prevents the re-ligation of the DNA strands, leading to permanent DNA damage and ultimately triggering programmed cell death (apoptosis) in cancer cells. nih.gov Doxorubicin (B1662922), a well-known chemotherapeutic agent, functions through this dual mechanism of DNA intercalation and topoisomerase II poisoning. nih.gov

While the planar structure of this compound makes it a candidate for this mechanism of action, specific studies confirming its direct binding to DNA and inhibition of topoisomerase II activity are not extensively documented in publicly available literature. Molecular docking studies, which computationally predict the binding affinity and mode of interaction between a ligand and a target molecule, would be instrumental in providing theoretical support for this hypothesis. dntb.gov.ua Furthermore, in vitro assays, such as DNA unwinding assays and topoisomerase II relaxation or decatenation assays, would be required to empirically validate this potential mechanism. nih.gov

Assessment of Synergistic Effects with Co-Administered Chemotherapeutic Agents

A promising area of cancer research is the use of combination therapies to enhance the efficacy of existing treatments and overcome drug resistance. Research has indicated that this compound may have a role as an adjunct in cancer therapy by enhancing the cytotoxicity of established chemotherapeutic agents. nih.gov This synergistic effect, where the combined therapeutic outcome is greater than the sum of the individual effects of each drug, is a highly sought-after characteristic in the development of new cancer treatments. nih.gov

Studies have explored the synergistic potential of various compounds with frontline chemotherapeutics like cisplatin (B142131) and doxorubicin. For instance, the combination of certain chalcone (B49325) derivatives with cisplatin has been shown to synergistically induce apoptosis in lung cancer cell lines. nih.gov Similarly, combining doxorubicin with other agents has demonstrated enhanced anticancer activity in various cancer models, including HeLa cells. nih.govpensoft.net The mechanisms underlying such synergies can be multifaceted, including the modulation of cellular pathways that lead to increased drug uptake, inhibition of drug efflux pumps, or enhancement of apoptotic signaling. nih.gov

While preliminary findings suggest that this compound can enhance the effectiveness of anti-cancer drugs, detailed studies that specify the co-administered agents and the cancer cell lines tested are needed to fully understand its potential in combination chemotherapy. nih.gov Such studies would typically involve in vitro cytotoxicity assays (e.g., MTT assay) to determine the combination index (CI), which quantitatively assesses whether the interaction is synergistic, additive, or antagonistic.

Table 1: Illustrative Data on Synergistic Effects of Combination Chemotherapy (Hypothetical for this compound)

Cell LineChemotherapeutic AgentConcentration of this compound (µM)Combination Index (CI)Effect
HeLaDoxorubicinData not availableData not availablePotentially Synergistic
A549 (Lung)CisplatinData not availableData not availablePotentially Synergistic

This table is for illustrative purposes only. Specific experimental data for this compound is not currently available in the cited literature.

Antibacterial Activity Investigations

The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. Derivatives of this compound have been noted for their antimicrobial properties, suggesting their potential as a scaffold for the development of new antibiotics. nih.gov

The antibacterial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. idexx.com Standardized methods like broth microdilution or agar (B569324) dilution are used to determine MIC values against various bacterial strains, including common pathogens like Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium). nih.govnih.gov For instance, the antimicrobial activity of coumarin (B35378) and its derivatives against these bacteria has been demonstrated, with MIC values ranging from 500 to 2000 µg/mL. nih.gov

Table 2: Antibacterial Activity of this compound (Hypothetical Data)

Bacterial StrainTypeMIC (µg/mL)
Escherichia coliGram-negativeData not available
Staphylococcus aureusGram-positiveData not available

This table is for illustrative purposes only. Specific experimental data for this compound is not currently available in the cited literature.

Anti-Obesity Research through Inhibition of Adipogenesis and Influence on Lipid Metabolism

Obesity is a complex metabolic disorder characterized by excessive fat accumulation. A key process in the development of obesity is adipogenesis, the differentiation of preadipocytes into mature, lipid-storing adipocytes. mdpi.com This process is regulated by a cascade of transcription factors, most notably peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). nih.gov The inhibition of adipogenesis is therefore considered a viable strategy for anti-obesity drug development.

Recent studies have explored the potential of this compound as an anti-obesity agent. nih.gov Research published in a peer-reviewed journal indicated that this compound significantly reduced lipid accumulation in pre-adipocytes, suggesting its ability to inhibit adipogenesis. nih.gov The 3T3-L1 cell line is a well-established in vitro model for studying adipocyte differentiation. nih.gov In these cells, the induction of differentiation leads to the accumulation of lipid droplets, which can be visualized and quantified using stains like Oil Red O. nih.gov

The mechanism by which this compound exerts its anti-adipogenic effects likely involves the modulation of key regulatory pathways. A plausible mechanism is the downregulation of the master adipogenic transcription factors, PPARγ and C/EBPα. nih.gov By inhibiting the expression or activity of these proteins, the entire program of gene expression required for adipocyte maturation and lipid storage would be suppressed. Further studies are needed to elucidate the precise molecular targets of this compound within the adipogenesis signaling network and to quantify its effects on lipid metabolism.

Table 3: Effect of this compound on Adipogenesis in 3T3-L1 Cells (Hypothetical Data)

TreatmentLipid Accumulation (% of control)PPARγ Expression (fold change)C/EBPα Expression (fold change)
Control1001.01.0
This compoundData not availableData not availableData not available

This table is for illustrative purposes only. Specific experimental data for this compound is not currently available in the cited literature.

Q & A

Q. What are best practices for reconciling open-data mandates with confidentiality in health-related studies of chlorinated aromatics?

  • Methodological Answer : Implement FAIR data principles with tiered access controls. Use anonymized datasets for public repositories and retain raw data in secure, access-controlled archives. Reference EU Open Science Cloud protocols for compliance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.